Chiral Resolution and Specificity: Quantitative Separation from L-Pemetrexed
D-Pemetrexed disodium can be quantifiably separated from the active L-enantiomer using validated chiral HPLC methods. The D-isomer is the specific 'distomer' or impurity that must be quantified [1]. Unlike other process impurities which may be separated by achiral methods, the separation of D-Pemetrexed requires a chiral stationary phase, demonstrating its unique analytical behavior [1].
| Evidence Dimension | Chiral Resolution (Rs) between L- and D-pemetrexed |
|---|---|
| Target Compound Data | Resolution (Rs) of D-pemetrexed from L-pemetrexed |
| Comparator Or Baseline | Ideal baseline resolution |
| Quantified Difference | Rs > 2.0 [2]; Rs 2.8 - 3.3 [3] |
| Conditions | Amylose-based CSP, hexane:ethanol:TFA mobile phase [2]; Macrocyclic glycopeptide (eremomycin) column [3] |
Why This Matters
A resolution greater than 2.0 confirms the analytical method's capability to accurately quantify the D-isomer impurity, a prerequisite for regulatory submission and batch release testing.
- [1] Hemchand S, Babu RRC, Annapurna MM. Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC. Research Journal of Pharmacy and Technology. 2019;12(2):773-786. doi:10.5958/0974-360X.2019.00136.7 View Source
- [2] Ramulu KS, Rao BM, Madhavan P, Devi ML, Srinivasu MK, Chandrasekhar KB. A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium on an Amylose-Based Chiral Stationary Phase. Chromatographia. 2007;65:249-252. doi:10.1365/s10337-006-0133-2 View Source
- [3] Russian Academy of Sciences. Determination of the enantiomeric purity of Pemetrexed on the macrocyclic glycopeptides bonded phases. 2016. View Source
